

A Technical Guide to the D-Galactose-13C Breath Test: Principles and Methodologies

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Compound of Interest		
Compound Name:	D-Galactose-13C-3	
Cat. No.:	B12391572	Get Quote

The D-Galactose-13C breath test is a non-invasive diagnostic tool designed to quantitatively assess hepatic function and whole-body galactose oxidation capacity.[1][2] By tracing the metabolic fate of a stable isotope-labeled substrate, this test provides valuable insights into the functional capacity of the liver, particularly its cytosolic metabolic activity. Its applications span from diagnosing liver cirrhosis to investigating inborn errors of metabolism like galactosemia.[2] [3] This guide offers an in-depth exploration of the test's core principles, experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.

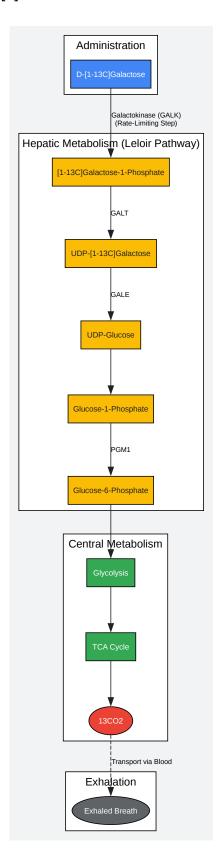
Core Principle: The Leloir Pathway and 13CO2 Exhalation

The fundamental principle of the test lies in the hepatic metabolism of galactose. Galactose is almost exclusively metabolized in the liver via the Leloir pathway.[2][4][5] When D-galactose labeled at the first carbon position ([1-¹³C]galactose) is administered, it undergoes a series of enzymatic conversions. The rate-limiting step in this process is the phosphorylation of galactose to galactose-1-phosphate, catalyzed by the enzyme galactokinase.[5]

Following phosphorylation, the labeled galactose molecule is converted through several steps into intermediates of glycolysis, such as glucose-6-phosphate.[4] These intermediates then enter the tricarboxylic acid (TCA) cycle, where the ¹³C label is ultimately cleaved off and released as labeled carbon dioxide (¹³CO₂). This ¹³CO₂ diffuses into the bloodstream, is transported to the lungs, and is subsequently expelled in the breath. The rate of ¹³CO₂ exhalation directly reflects the liver's capacity to metabolize galactose.[6] In patients with



impaired liver function, this metabolic process is slowed, resulting in a significantly lower rate of ¹³CO₂ appearance in the breath.[3]





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Fig. 1: Metabolic pathway of D-[1-13C]Galactose.

Experimental Protocol

The successful execution of the D-Galactose-13C breath test requires strict adherence to a standardized protocol covering patient preparation, substrate administration, and sample collection. Critical points in the methodology can influence the accuracy and reproducibility of the results.[7][8]

Patient Preparation:

- Fasting: Patients should fast for a minimum of 8-12 hours prior to the test to ensure an accurate baseline. Young children may have a shorter fasting period of 10 hours. Only plain water is permitted during the fasting period and the test itself.[1][9]
- Dietary Restrictions: For 24 hours before the test, patients should avoid high-fiber foods, milk and dairy products, fruit juices, and honey.[9] Some protocols also recommend eliminating ¹³C-enriched products (e.g., from corn or cane sugar) for two days prior to ensure a steady baseline of ¹³C abundance in breath CO₂.[1]
- Medications and Procedures: Oral or IV antibiotics should be avoided for at least two weeks prior. Procedures like colonoscopy should also be avoided in the two weeks leading up to the test.[9]
- Morning of the Test: Patients should refrain from smoking, physical exercise, and sleeping on the morning of the test.[9]

Substrate Administration and Sample Collection:

- Baseline Samples: Before administering the substrate, two baseline breath samples are collected.[1] Patients are instructed to take a deep breath, hold it for approximately 3 seconds, and then exhale steadily into a collection tube or bag.[1]
- Substrate Ingestion: A dose of [1-13C]galactose is administered. The dosage can vary, with studies using either a fixed amount or a weight-based dose, such as 7 mg/kg, dissolved in



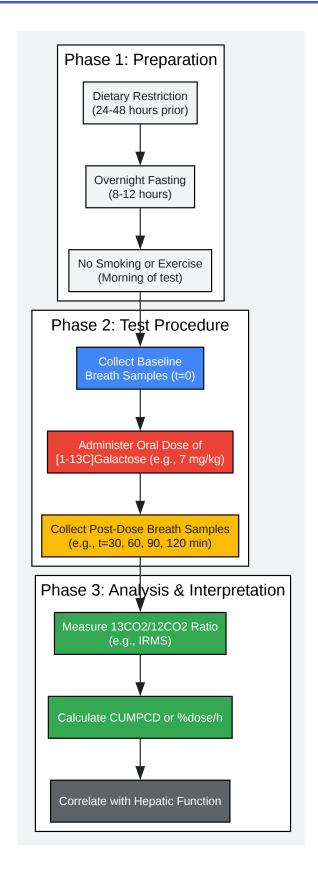




water.[1] In some protocols, particularly those involving intravenous administration in animal models, a dose of 100 mg/kg has been used.[10][11]

- Post-Dose Sample Collection: Breath samples are collected at regular intervals after ingestion. Common time points include every 30 minutes for a total of 3 hours.[9] Other protocols specify collections at 60, 90, and 120 minutes post-ingestion.[1] For shorter-term evaluation, especially with intravenous administration, samples may be collected every 5 minutes for the first 30 minutes.[10]
- Sample Analysis: The collected breath samples are analyzed using Isotope Ratio Mass Spectrometry (IRMS) or infrared spectroscopy to determine the ratio of ¹³CO₂ to ¹²CO₂.[12]





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Fig. 2: Standard experimental workflow for the breath test.



Data Presentation and Interpretation

The results of the breath test are typically expressed as the cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ over a specific time period (CUMPCD) or as the percentage of the dose recovered per hour (%dose/h).[1][3] These values provide a quantitative measure of the liver's metabolic function. Lower CUMPCD or %dose/h values indicate reduced galactose metabolism and, by extension, impaired liver function.[3]

The test has demonstrated strong correlations with the severity of liver disease and has been validated as a tool for distinguishing between patients with and without cirrhosis.[3]

Table 1: Quantitative Performance Data for the D-Galactose-13C Breath Test



Parameter	Value	Condition / Context	Citation
Sensitivity	71.4%	Distinguishing compensated cirrhosis from chronic liver disease (at 120 min)	[3]
Specificity	85.0%	Distinguishing compensated cirrhosis from chronic liver disease (at 120 min)	[3]
Accuracy	83.7%	Distinguishing compensated cirrhosis from chronic liver disease (at 120 min)	[3]
Correlation Coefficient (r)	0.923 (p < 0.0001)	Correlation between single point ¹³ CO ₂ level at 25 min (SP ₂₅) and liver weight/body weight ratio in a rat hepatectomy model.	[10][11]
Correlation Coefficient (r)	0.889 (p < 0.0001)	Correlation between total ¹³ CO ₂ output at 30 min (S ₃₀) and liver weight/body weight ratio in a rat hepatectomy model.	[10]
Median CUMPCD (120 min)	0.29	In patients with classical galactosemia.	[1]
Median CUMPCD (120 min)	9.29	In healthy adult controls.	[1]



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